molecular formula C18H14BrN3O B13925656 4-Bromo-6-(hydrazinylidenemethyl)-N-phenylnaphthalene-2-carboxamide CAS No. 823236-54-0

4-Bromo-6-(hydrazinylidenemethyl)-N-phenylnaphthalene-2-carboxamide

Cat. No.: B13925656
CAS No.: 823236-54-0
M. Wt: 368.2 g/mol
InChI Key: MLVVYQUOFAYWGV-UHFFFAOYSA-N
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Description

4-Bromo-6-(hydrazinylidenemethyl)-N-phenylnaphthalene-2-carboxamide is a naphthalene-based compound featuring a bromine substituent at position 4, a hydrazinylidenemethyl group at position 6, and an N-phenylcarboxamide moiety at position 2.

Properties

CAS No.

823236-54-0

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

4-bromo-6-methanehydrazonoyl-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C18H14BrN3O/c19-17-10-14(18(23)22-15-4-2-1-3-5-15)9-13-7-6-12(11-21-20)8-16(13)17/h1-11H,20H2,(H,22,23)

InChI Key

MLVVYQUOFAYWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=C2)C=NN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of solid-phase Fmoc chemistry, which allows for the assembly of the peptide chain on a solid support . This method is advantageous due to its simplicity, environmental friendliness, and cost-effectiveness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the coupling of amino acids, capping of free amino groups, and guanylation of the peptide at specific positions. The final product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with additional hydrogen atoms .

Scientific Research Applications

6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

The table below summarizes key structural and functional differences between the target compound and similar molecules:

Compound Name Core Structure Substituents Notable Features Reference
4-Bromo-6-(hydrazinylidenemethyl)-N-phenylnaphthalene-2-carboxamide (Target) Naphthalene - Br (C4)
- Hydrazinylidenemethyl (C6)
- N-phenylcarboxamide (C2)
Planar core; potential intramolecular H-bonding via hydrazinylidene group N/A
(6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohex-2,4-dien-1-one Cyclohexenone - Br (C4)
- (2-hydroxyethyl)aminomethylidene (C6)
Non-aromatic core; intramolecular N-H···O H-bond (S(6) motif); 3D O-H···O network
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C) Acetamide - Br (C2)
- Nitro and phenylcarbonyl groups (C4)
Linear chain; electron-withdrawing nitro group; pharmaceutical impurity
6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl)methyl)quinazolin-4(3H)-one (6a) Quinazolinone - Br (C6)
- Azetidinone and substituted phenyl groups
Fused heterocyclic core; NSAID activity; synthesized via chloracetyl chloride
Key Observations:
  • Substituent Effects : Unlike impurity C , the target’s bromine is on an aromatic ring rather than an acetamide chain, which may reduce electrophilic reactivity.
  • Biological Relevance: The quinazolinone derivative (6a) shares a brominated aromatic system but incorporates a β-lactam-like azetidinone ring, a feature linked to NSAID activity .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-Bromo-6-(hydrazinylidenemethyl)-N-phenylnaphthalene-2-carboxamide is represented as follows:

  • Molecular Formula : C_{17}H_{16}BrN_{3}O
  • Molecular Weight : 368.24 g/mol

The structure includes a naphthalene core substituted with a bromine atom and a hydrazinylidene group, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activity . For instance, derivatives of naphthalene have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity . Preliminary tests suggest effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The hydrazine moiety in its structure is believed to play a crucial role in this activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
  • Inhibition of Enzymatic Activity : Potentially inhibits key enzymes involved in cancer cell metabolism.
  • Interference with DNA Synthesis : May disrupt the replication process in rapidly dividing cells.

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various hydrazone derivatives, including the target compound, and evaluated their biological activities. The results showed that certain derivatives had significant cytotoxic effects on cancer cell lines, reinforcing the potential application of hydrazone compounds in cancer therapy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of naphthalene derivatives. It was found that modifications to the hydrazine group significantly impacted the anticancer potency and selectivity towards cancer cells versus normal cells .

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